3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, is a chemical compound with a wide range of industrial and scientific applications. It is a derivative of phenol, and it is widely used as a reagent in organic synthesis, as well as for a variety of other purposes. This compound has been studied extensively in recent years, and its properties have been used in a variety of scientific research applications.
Scientific Research Applications
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, has been used extensively in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, is not well understood. However, it is believed that the compound acts as a Lewis acid, and is able to catalyze a variety of reactions, including the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, are not well understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, and may also have an effect on the activity of certain enzymes. It is also believed that the compound may have an effect on the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, in laboratory experiments has several advantages. The compound is relatively inexpensive, and it is easy to obtain. Additionally, it is relatively stable, and can be stored for long periods of time without degrading. However, the compound is also highly toxic, and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, the compound could be used in the development of new methods for the synthesis of organic compounds, as well as for the development of new drugs. Finally, the compound could be used in the development of new methods for the detection and analysis of organic compounds.
Synthesis Methods
The synthesis of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, is typically accomplished by the reaction of phenol with cyanide, followed by the addition of a fluorine source. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is exothermic. The reaction is typically carried out at temperatures between 50-100°C and the reaction time is typically between 5-30 minutes.
properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-10(8-17)2-1-3-13(14)11-4-9(7-16)5-12(18)6-11/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYDZQUHXYZDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C#N)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684754 |
Source
|
Record name | 2-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-43-3 |
Source
|
Record name | 2-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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